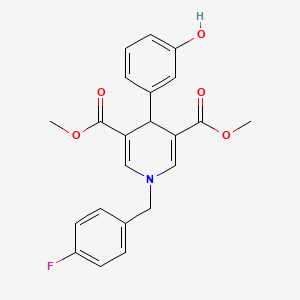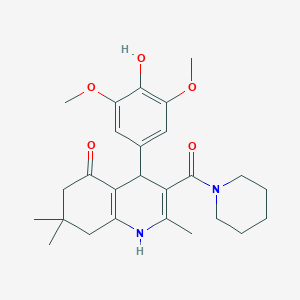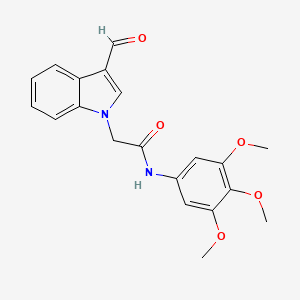
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone is a complex organic compound that features multiple functional groups, including a pyrazole ring, a thiophene ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the indole moiety: This can be done through nucleophilic substitution or other suitable reactions.
Final assembly: The final compound is obtained by linking the different moieties through appropriate reactions, such as condensation or coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
- 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)propanone
Uniqueness
The uniqueness of 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-ethyl-1H-indol-3-yl)thio)ethanone lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity. The presence of the pyrazole, thiophene, and indole moieties may contribute to its unique properties compared to similar compounds.
Propriétés
Formule moléculaire |
C27H27N3O3S2 |
|---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone |
InChI |
InChI=1S/C27H27N3O3S2/c1-4-29-16-25(18-9-5-6-11-21(18)29)35-17-26(31)30-22(15-20(28-30)24-13-8-14-34-24)19-10-7-12-23(32-2)27(19)33-3/h5-14,16,22H,4,15,17H2,1-3H3 |
Clé InChI |
DYNJFEBDEVEUTD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B11210039.png)
![methyl 3-[({[7-(3-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11210051.png)
![4-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11210056.png)

![2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11210063.png)

![7-(3-Bromophenyl)-5-(4-fluorophenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11210077.png)


![3-Amino-4-[(2-carboxyphenyl)thio]benzoic acid](/img/structure/B11210098.png)
![Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11210101.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11210108.png)
![Diethyl 1-(4-methoxybenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210110.png)
![7-(4-bromophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210115.png)
